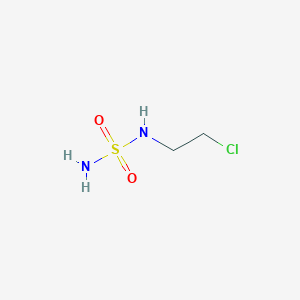
N-(2-Chloroethyl)sulfamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chloroethyl)sulfamide: is an organic compound characterized by the presence of a sulfamide group attached to a 2-chloroethyl chain
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2-Chloroethyl)sulfamide typically begins with 2-chloroethylamine and sulfamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents and catalysts to facilitate the formation of the desired product.
Industrial Production: Industrial methods for producing this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. .
化学反应分析
Types of Reactions:
Substitution Reactions: N-(2-Chloroethyl)sulfamide can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Condensation Reactions: It can react with aldehydes and ketones to form imines and other condensation products
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted sulfamides can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonamides and other oxidized derivatives.
Condensation Products: Condensation reactions can yield imines and related compounds
科学研究应用
Chemistry:
Synthesis of Novel Compounds:
Biology and Medicine:
Antimicrobial Agents: The compound and its derivatives have been studied for their antimicrobial properties, showing potential as antibacterial and antifungal agents
Cancer Research: N-(2-Chloroethyl)sulfamide derivatives are explored for their potential use in cancer therapy, particularly in the development of chemotherapeutic agents
Industry:
Polymer Production: The compound is used in the production of specialty polymers with unique properties.
Chemical Intermediates: It serves as an intermediate in the synthesis of various industrial chemicals
作用机制
Molecular Targets and Pathways:
DNA Alkylation: N-(2-Chloroethyl)sulfamide and its derivatives can alkylate DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. .
Enzyme Inhibition: The compound can inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities
相似化合物的比较
N,N-Bis(2-chloroethyl)sulfamide: This compound is structurally similar but contains two 2-chloroethyl groups.
N-(2-Chloroethyl)-N-nitrososulfamide: This derivative is used in cancer research for its potential as a chemotherapeutic agent.
Uniqueness:
Versatility: N-(2-Chloroethyl)sulfamide is unique due to its versatility in undergoing various chemical reactions and its wide range of applications in different fields.
Eco-Friendly Synthesis: The development of green synthesis methods for this compound highlights its potential for sustainable industrial applications
属性
CAS 编号 |
154743-06-3 |
|---|---|
分子式 |
C2H7ClN2O2S |
分子量 |
158.61 g/mol |
IUPAC 名称 |
1-chloro-2-(sulfamoylamino)ethane |
InChI |
InChI=1S/C2H7ClN2O2S/c3-1-2-5-8(4,6)7/h5H,1-2H2,(H2,4,6,7) |
InChI 键 |
FBWDWHONCBKETG-UHFFFAOYSA-N |
规范 SMILES |
C(CCl)NS(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















